N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-4-30-19-10-18(11-20(31-5-2)21(19)32-6-3)22(29)26-24-28-27-23(33-24)25-12-15-7-16(13-25)9-17(8-15)14-25/h10-11,15-17H,4-9,12-14H2,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFREMLYROGKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiadiazole derivative.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-adamantyl intermediate with 3,4,5-triethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide has shown promising results against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have demonstrated that compounds containing the adamantane scaffold can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves modulation of apoptotic pathways by up-regulating pro-apoptotic factors like BAX and down-regulating anti-apoptotic factors like Bcl-2 .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Research into similar adamantane derivatives has indicated their effectiveness against viruses by inhibiting viral replication processes. This opens avenues for further studies into the antiviral applications of this compound .
Pesticidal Activity
Thiadiazole derivatives are known for their pesticidal properties. This compound may be explored for its potential use as a pesticide or herbicide due to its unique chemical structure that can interact with biological systems in pests.
Development of New Materials
The unique properties of thiadiazole compounds allow them to be used in the synthesis of new materials with desirable characteristics such as high thermal stability and resistance to degradation. The adamantane moiety enhances the rigidity and stability of polymeric materials.
Case Studies
- Anticancer Activity Study : A study conducted on a series of adamantane-containing thiadiazoles showed that specific derivatives exhibited significant cytotoxicity against various cancer cell lines. The findings indicated that these compounds could serve as lead compounds in drug development targeting cancer therapies .
- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of thiadiazole derivatives revealed that those containing the adamantane structure had enhanced efficacy against resistant bacterial strains compared to conventional antibiotics .
- Pesticide Development : Research focused on the synthesis and evaluation of thiadiazole-based pesticides demonstrated promising results in controlling agricultural pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide ():
- Features a sulfamoylbenzamide group instead of triethoxybenzamide.
- Higher molecular weight (534.7 vs. ~480 estimated for the target compound) and logP (4.71 vs. ~5–7 for adamantane-thiadiazole hybrids).
- Enhanced hydrogen-bonding capacity (11 acceptors vs. ~8–10 in the target compound) due to sulfamoyl and methoxyethyl groups.
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide ():
- Replaces triethoxybenzamide with a second adamantane carboxamide.
- Higher logP (7.11) due to increased lipophilicity from dual adamantane groups.
- Reduced polar surface area (46.67 Ų vs. ~95 Ų for the target compound), suggesting lower solubility.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (, Compound 5h): Shares the thiadiazole core but substitutes adamantane with benzylthio and phenoxyacetamide groups. Lower melting point (133–135°C) compared to adamantane-containing analogs (e.g., 441–443°C in ), reflecting reduced rigidity.
Physicochemical Properties
| Property | Target Compound* | (5h) | ||
|---|---|---|---|---|
| Molecular Weight | ~480† | 534.7 | 397.58 | 443.56 |
| logP (Predicted) | ~5.5–6.5 | 4.71 | 7.11 | 3.56‡ |
| Hydrogen Bond Acceptors | ~10 | 11 | 4 | 6 |
| Melting Point (°C) | N/A | N/A | N/A | 133–135 |
*Estimated based on structural similarity; †Assumed from molecular formula (C₂₈H₃₅N₃O₄S); ‡Calculated from substituent contributions.
- Lipophilicity : Adamantane derivatives (e.g., ) exhibit high logP values due to their rigid, hydrophobic cages. The target compound’s triethoxybenzamide group may moderate lipophilicity compared to purely adamantane-based analogs.
- Solubility : Polar substituents (e.g., triethoxy groups) likely enhance aqueous solubility relative to compounds with alkyl/aryl thioethers ().
Research Findings and Data Gaps
- Synthesis : Adamantane-thiadiazole compounds are typically synthesized via dehydrative cyclization of thiosemicarbazides () or coupling reactions (). The target compound’s triethoxybenzamide group likely requires regioselective amidation.
- Crystallography : Analogous adamantane-thiadiazole structures () adopt planar thiadiazole rings with intermolecular hydrogen bonding (N–H⋯N), influencing crystal packing and stability .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Weight | 383.51 g/mol |
| Molecular Formula | C21H25N3O2S |
| LogP | 5.8725 |
| Polar Surface Area | 53.76 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The adamantane moiety contributes to its rigidity and lipophilicity, while the 1,3,4-thiadiazole ring enhances its biological interactions .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiosemicarbazide : Starting from adamantane-1-carbohydrazide treated with isothiocyanates.
- Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole derivatives.
- Substitution Reactions : The final product is achieved through various substitution reactions involving triethoxybenzoyl chloride .
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). The mechanism involves up-regulation of pro-apoptotic factors like BAX and down-regulation of anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. Specifically, it has shown effectiveness against resistant strains of Candida species and other molds with minimal toxicity to human cells . The minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antifungal agent.
Enzyme Inhibition
Another notable activity is the inhibition of cholinesterase enzymes (AChE and BChE). Studies have highlighted the selectivity of certain derivatives against AChE over BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The rigid adamantane structure allows for effective binding to enzyme active sites.
- Non-Covalent Interactions : The thiadiazole ring participates in hydrogen bonding and π-stacking interactions with target proteins .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- In Vitro Studies : A series of experiments demonstrated that the compound significantly inhibited cell proliferation in multiple cancer cell lines compared to standard chemotherapeutic agents like Doxorubicin.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups.
Q & A
Q. What are the optimized synthetic protocols for this compound, and how can side products be minimized?
The synthesis typically involves a multi-step approach:
- Step 1: Cyclization of adamantane-1-carbohydrazide with carbon disulfide under acidic conditions (e.g., H₂SO₄) to form the thiadiazole core. Temperature control (0–5°C) and slow reagent addition minimize side reactions .
- Step 2: Coupling the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Excess acyl chloride and inert atmospheres improve yields .
- Purification: Column chromatography or recrystallization in ethanol ensures purity. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., adamantane protons at δ 1.6–2.1 ppm, thiadiazole C-N signals at δ 150–160 ppm).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 511.2).
- X-ray Crystallography: Resolves steric effects from the adamantane group. SHELX software refines diffraction data, with R-factor optimization (<0.05) ensuring accuracy .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d,p) models:
- HOMO-LUMO gaps to assess redox activity (e.g., ΔE ~4.5 eV suggests moderate reactivity).
- Electrostatic potential maps highlight nucleophilic/electrophilic regions (e.g., thiadiazole sulfur as a nucleophilic site).
- Solvent effects (PCM model) adjust for polarity in biological systems .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., bacterial enzymes). Adamantane’s rigidity enhances steric complementarity, while triethoxy groups form hydrogen bonds .
- SAR Studies: Modify substituents (e.g., replace triethoxy with methoxy) to isolate pharmacophores. Bioassays (MIC tests) compare antibacterial activity against S. aureus and E. coli.
Q. How can contradictions in biological activity data be resolved?
- Assay Standardization: Use CLSI guidelines for MIC tests to ensure reproducibility.
- Orthogonal Validation: Confirm antiviral activity via plaque reduction and RT-qPCR.
- Meta-analysis: Compare data across studies using fixed-effects models to account for variability in cell lines or protocols.
Q. What are best practices for crystallographic refinement of rigid polycyclic structures?
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- SHELX Workflow:
- SHELXT: Auto-trace the adamantane-thiadiazole framework.
- SHELXL: Refine anisotropic displacement parameters and validate with Rint < 5%.
- PLATON: Check for missed symmetry or twinning .
Key Methodological Considerations
- Synthetic Reproducibility: Document reaction conditions (e.g., ramp rates, solvent grades) to mitigate batch-to-batch variability.
- Computational Validation: Cross-check DFT results with experimental IR/Raman spectra for vibrational mode alignment.
- Ethical Compliance: Adhere to institutional guidelines for biological testing (e.g., IRB approval for cytotoxicity assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
